Regiochemical Identity: Quinoline‑3‑yl vs. Quinoline‑4‑yl or Quinoline‑2‑yl Attachment Defines Pharmacophoric Geometry
The patent family US4402961 explicitly claims that the position of the quinoline attachment (2, 3, or 4) as well as the nature of the cyclic amine (piperidine vs. pyrrolidine) generate distinct pharmacological profiles [1]. Although no head-to-head potency data are provided for the title compound, the patent demonstrates that within the same series, moving the quinoline attachment from the 4- to the 3-position while keeping the pyrrolidine ring constant leads to compounds with different melting points and salt forms, indicative of altered solid-state properties and, by inference, potential differences in solubility, permeability, and target binding [1]. The title compound is the specific 3-quinolyl‑2‑(N‑acetylpyrrolidine) regioisomer, whereas the closest commercially available comparator, 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan‑1‑one (CAS 478247-20-0), attaches the pyrrolidine at the 2-position of the quinoline and bears an additional 4-methyl group, creating a distinct substitution pattern .
| Evidence Dimension | Regiochemical identity and substitution pattern |
|---|---|
| Target Compound Data | Quinoline‑3‑yl attached at pyrrolidine α‑carbon; N‑acetyl substituent; no additional quinoline substitution (C₁₅H₁₆N₂O; MW 240.30) |
| Comparator Or Baseline | Comparator: 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan‑1‑one (CAS 478247-20-0): quinoline‑2‑yl‑pyrrolidine with a 4‑methyl group (C₁₆H₁₈N₂O; MW 254.33) |
| Quantified Difference | Quinoline attachment position differs (3 vs. 2); presence of a 4‑methyl group on the comparator; molecular weight difference of 14.03 g/mol; no overlapping biological data available for quantitative comparison. |
| Conditions | Structural comparison based on patent scope (US4402961) and commercial catalog entries. |
Why This Matters
For researchers building structure–activity relationships or seeking to avoid patent infringement, the specific 3‑quinolyl N‑acetylpyrrolidine scaffold is a distinct chemical entity that cannot be replaced by the more common 2‑quinolyl or 4‑methyl analogs without risking a change in biological outcome.
- [1] Dubroeucq, M.C., Gueremy, C.G.A., Lefur, G.R., & Mizoule, J. (1983). US Patent US4402961A – Derivatives of 1-(2-,3- or 4-quinolyl)-2- or -3-(2- or 3-piperidyl or -pyrrolidinyl) ethanone or propanone, and their utilization as antiarrhythmics, anticonvulsivants and for the treatment of anxiety. View Source
